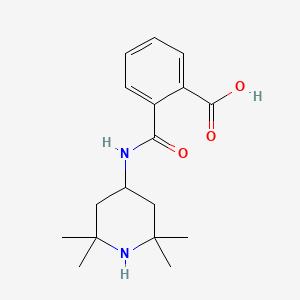

2-((2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl)benzoic acid is a chemical compound known for its unique structural properties and diverse applications. It features a piperidine ring substituted with four methyl groups, making it a sterically hindered amine. This compound is often used in various fields, including chemistry, biology, and industry, due to its stability and reactivity.

Wirkmechanismus

Target of Action

It is known that similar compounds, such as 2,2,6,6-tetramethylpiperidin-4-yl derivatives, are often used in organic synthesis , suggesting that they may interact with a variety of molecular targets.

Mode of Action

Compounds with similar structures, such as 2,2,6,6-tetramethylpiperidin-4-yl derivatives, are known to act as effective oxidation catalysts . They can capture free radicals and quench singlet oxygen, facilitating the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones .

Biochemical Pathways

Given its potential role as an oxidation catalyst , it may influence pathways involving oxidation-reduction reactions.

Result of Action

Based on its potential role as an oxidation catalyst , it may facilitate certain oxidation-reduction reactions at the molecular level.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl)benzoic acid typically involves the reaction of 2,2,6,6-tetramethylpiperidine with benzoic acid derivatives. One common method includes the use of carbodiimide coupling agents to facilitate the formation of the amide bond between the piperidine and benzoic acid moieties .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-((2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Oxone in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Hydroxylamine derivatives.

Reduction: Corresponding amine.

Substitution: Substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-((2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of polymers and as a stabilizer in various materials.

Vergleich Mit ähnlichen Verbindungen

2,2,6,6-Tetramethylpiperidine: A precursor and structurally similar compound used in organic synthesis.

2,2,6,6-Tetramethyl-4-piperidone: Another related compound with applications in polymer chemistry.

N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Used in the synthesis of polymers and as a stabilizer.

Uniqueness: 2-((2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl)benzoic acid stands out due to its unique combination of a sterically hindered piperidine ring and a benzoic acid moiety. This structure imparts distinct chemical properties, making it valuable in various applications where stability and reactivity are crucial .

Biologische Aktivität

2-((2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C16H24N2O3, and it has a molecular weight of 288.38 g/mol. The structure includes a benzoic acid moiety linked to a tetramethylpiperidine derivative through a carbamoyl group.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The piperidine structure is known for its ability to interact with various enzymes. For instance, compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Oxidative Stress Reduction : There is evidence suggesting that derivatives of tetramethylpiperidine can mitigate oxidative stress in cells, which is crucial for protecting against various diseases.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antioxidant Activity : Studies have demonstrated that the compound can scavenge free radicals and reduce oxidative damage in cellular models.

- Anti-inflammatory Properties : Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various tissues.

- Cytotoxicity Against Cancer Cells : Some investigations have reported that the compound shows selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Case Studies

Several studies have explored the biological activity of related compounds and their implications for health:

- Cancer Research : A study investigating the cytotoxic effects of piperidine derivatives found that specific modifications to the piperidine ring enhanced anticancer activity against breast and prostate cancer cell lines. These findings suggest that similar modifications to this compound could yield potent anticancer agents .

- Neuroprotective Effects : Research has indicated that compounds with the tetramethylpiperidine structure exhibit neuroprotective effects in models of neurodegenerative diseases by reducing apoptosis and promoting neuronal survival .

- Anti-inflammatory Studies : In vitro studies showed that related compounds could significantly decrease levels of inflammatory markers in macrophages stimulated by lipopolysaccharides (LPS), indicating potential applications in treating inflammatory diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄N₂O₃ |

| Molecular Weight | 288.38 g/mol |

| Solubility | Soluble in DMSO |

| Lipophilicity (LogD) | Estimated around 3.5 |

Eigenschaften

IUPAC Name |

2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-16(2)9-11(10-17(3,4)19-16)18-14(20)12-7-5-6-8-13(12)15(21)22/h5-8,11,19H,9-10H2,1-4H3,(H,18,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDYXJJNXBFRJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.